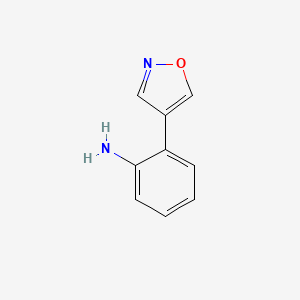

2-(Isoxazol-4-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87488-70-8 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-(1,2-oxazol-4-yl)aniline |

InChI |

InChI=1S/C9H8N2O/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2 |

InChI Key |

POHTVVWNOSWRRO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CON=C2)N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CON=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isoxazol 4 Yl Aniline and Its Derivatives

General Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole scaffold is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods can be broadly categorized into cycloaddition reactions, cyclocondensation reactions, and one-pot multicomponent strategies.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Formation

One of the most powerful and widely used methods for synthesizing isoxazole rings is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. This approach allows for the direct formation of the five-membered ring with a high degree of control over regioselectivity.

The reaction of a nitrile oxide with an alkyne is a direct and efficient route to substituted isoxazoles. Nitrile oxides are typically generated in situ from various precursors to avoid their rapid dimerization. Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes. The subsequent cycloaddition with a terminal or internal alkyne yields the corresponding isoxazole derivative. The regioselectivity of this reaction is a key consideration, often influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne.

| Precursor for Nitrile Oxide | Reagents for Generation | Dipolarophile | Product |

| Aldoxime | Oxidizing agents (e.g., bleach, N-chlorosuccinimide) | Alkyne | Isoxazole |

| Hydroximoyl chloride | Base (e.g., triethylamine) | Alkyne | Isoxazole |

| Primary Nitroalkane | Dehydrating agent (e.g., phenyl isocyanate) | Alkyne | Isoxazole |

This table summarizes common precursors and reagents for nitrile oxide-alkyne cycloadditions.

| Dipolarophile | Intermediate Product | Reaction | Final Product |

| Alkene | Dihydroisoxazole (Isoxazoline) | Oxidation | Isoxazole |

This table illustrates the two-step process of forming isoxazoles from alkenes via dihydroisoxazole intermediates.

Cyclocondensation Reactions for Isoxazole Scaffolds

Cyclocondensation reactions offer another major pathway to the isoxazole ring system. These reactions typically involve the condensation of a compound containing a nitrogen-oxygen bond, most commonly hydroxylamine or its derivatives, with a three-carbon building block. A classic example is the reaction of hydroxylamine with a 1,3-dicarbonyl compound. researchgate.net The initial condensation forms an oxime, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole. Variations of this method utilize α,β-unsaturated ketones or other suitable three-carbon synthons. The regiochemical outcome of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound.

| Three-Carbon Component | Reagent | Key Intermediate | Product |

| 1,3-Diketone | Hydroxylamine | Oxime | Isoxazole |

| α,β-Unsaturated Ketone | Hydroxylamine | Oxime | Isoxazole |

| β-Ketoester | Hydroxylamine | Oxime | Isoxazolone |

This table outlines common components in cyclocondensation reactions for isoxazole synthesis.

One-Pot Multicomponent Approaches

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. Several MCRs have been developed for the synthesis of isoxazoles. These reactions often combine elements of both cycloaddition and cyclocondensation pathways in a single synthetic operation. For instance, a three-component reaction involving an aldehyde, hydroxylamine, and a β-ketoester can lead to the formation of highly substituted isoxazol-5(4H)-ones. These MCRs are often catalyzed by acids, bases, or metal catalysts and can sometimes be performed in environmentally benign solvents like water.

Specific Synthetic Routes to 2-(Isoxazol-4-yl)aniline

The synthesis of the specific target molecule, this compound, requires a strategy that allows for the formation of a C-C bond between the C4 position of the isoxazole ring and the C2 position of the aniline (B41778) ring. A highly plausible and modular approach involves the construction of the isoxazole ring onto a pre-functionalized aniline derivative. A key intermediate in this strategy is 2-ethynylaniline.

A common and effective method for the synthesis of 2-alkynylanilines is the Sonogashira coupling reaction. thieme-connect.comresearchgate.net This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, a suitable starting material would be a 2-haloaniline, such as 2-iodoaniline or 2-bromoaniline, which can be coupled with a protected alkyne like trimethylsilylacetylene. Subsequent deprotection of the silyl group would yield the crucial intermediate, 2-ethynylaniline.

With 2-ethynylaniline in hand, the isoxazole ring can be constructed at the 4-position via a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an appropriate precursor, such as an aldoxime or a hydroximoyl chloride. The nitrile oxide would then react with the alkyne moiety of 2-ethynylaniline to form the desired this compound. The choice of the nitrile oxide precursor will determine the substituent at the 3-position of the resulting isoxazole ring. For the synthesis of the parent this compound, where the isoxazole ring is unsubstituted at the 3- and 5-positions, a nitrile oxide derived from formaldoxime would be required.

An alternative, though potentially less direct, approach could involve a Suzuki-Miyaura coupling reaction. researchgate.net This would entail the coupling of a 2-aminophenylboronic acid or ester with a 4-haloisoxazole. researchgate.net This strategy has the advantage of building the C-C bond with pre-formed aniline and isoxazole rings. The success of this approach would depend on the availability and stability of the requisite 4-haloisoxazole and the compatibility of the functional groups under the coupling conditions.

Strategies Employing Aniline Precursors

A primary approach to the synthesis of this compound and its derivatives involves the use of aniline or its derivatives as the starting material. These strategies focus on constructing the isoxazole ring onto the aniline scaffold. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In this approach, a suitably substituted 2-ethynylaniline would serve as the dipolarophile. The reaction with a nitrile oxide, generated in situ from an aldoxime, would lead to the formation of the desired isoxazole ring. The regioselectivity of this cycloaddition is a critical factor, and the choice of substituents on both the aniline and the nitrile oxide can influence the outcome.

Another strategy involves the cyclocondensation of a β-dicarbonyl compound derived from an aniline precursor with hydroxylamine. For instance, a 1-(2-aminophenyl)-1,3-butanedione could be synthesized and subsequently reacted with hydroxylamine to form the isoxazole ring. The challenge in this approach often lies in the synthesis and stability of the aniline-substituted dicarbonyl compound.

| Precursor Type | Reagent | Key Transformation | Ref. |

| 2-Ethynylaniline derivative | Nitrile Oxide | 1,3-Dipolar Cycloaddition | researchgate.netnih.govnih.govchem-station.com |

| 1-(2-Aminophenyl)-1,3-dicarbonyl | Hydroxylamine | Cyclocondensation | youtube.comresearchgate.net |

Isoxazole Ring Formation on Pre-existing Aniline Scaffolds

This approach is conceptually similar to the use of aniline precursors but emphasizes the modification of a pre-formed aniline molecule to incorporate the necessary functionality for isoxazole ring synthesis. A key strategy is the introduction of a three-carbon unit onto the aniline nitrogen or the aromatic ring, which can then be cyclized to form the isoxazole.

For example, an aniline derivative can be acylated with a reagent containing a masked 1,3-dicarbonyl functionality. Subsequent deprotection and cyclization with hydroxylamine would yield the desired isoxazole. This method allows for a modular approach, where the aniline and isoxazole components can be varied independently to generate a library of derivatives.

| Aniline Derivative | Reagent Sequence | Key Transformation | Ref. |

| Substituted Aniline | 1. Acylation with a 1,3-dicarbonyl equivalent2. Deprotection3. Cyclization with hydroxylamine | Isoxazole ring formation | researchgate.net |

Regioselective Synthesis of 4-Substituted Isoxazoles with Aniline Moieties

The synthesis of 4-substituted isoxazoles, such as this compound, presents a regiochemical challenge. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine can lead to a mixture of regioisomers. To address this, methodologies utilizing β-enamino diketones have been developed, which offer greater control over the regioselectivity of the cyclization reaction. nih.govresearchgate.netnih.govmdpi.comrsc.org

In this context, a β-enamino diketone derived from an aniline precursor can be synthesized. The enamino group directs the cyclization with hydroxylamine to selectively form the desired 4-substituted isoxazole. The reaction conditions, including the choice of solvent and the use of catalysts, can be fine-tuned to further enhance the regioselectivity. nih.govresearchgate.netnih.govmdpi.comrsc.org

| Precursor | Key Intermediate | Advantage | Ref. |

| Aniline | β-Enamino diketone with an aniline moiety | High regioselectivity for 4-substitution | nih.govresearchgate.netnih.govmdpi.comrsc.org |

Advanced Synthetic Techniques for this compound Derivatives

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These advanced techniques have been applied to the synthesis of isoxazole derivatives, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Metal-Free Synthetic Pathways

While metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of arylisoxazoles, there is a growing interest in developing metal-free alternatives to avoid the cost and potential toxicity of metal catalysts. organic-chemistry.orgrsc.orgamanote.com One such approach involves the reaction of acetylenic oximes with electrophilic reagents. For the synthesis of 4-arylisoxazoles, a palladium-catalyzed cascade desulfitative arylation of acetylinic oximes with sodium arylsulfinates has been reported, although this specific example is not metal-free, it points towards the utility of oxime precursors. researchgate.net

Truly metal-free approaches often rely on the generation of reactive intermediates under specific conditions. For instance, the synthesis of 4-(methylthio)isoxazoles has been achieved through the reaction of acetylenic oximes with dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSM) under mild, metal-free conditions. arkat-usa.org Conceptually, a similar strategy could be envisioned for the introduction of an aniline moiety.

| Reaction Type | Reagents | Key Features | Ref. |

| Sulfenylation of Acetylenic Oximes | Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSM) | Metal-free, mild conditions | arkat-usa.org |

| Carboxyamidation | Aryl diazonium tetrafluoroborates, Isocyanides | Metal-free, mild conditions | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. acs.orgresearchgate.netresearchgate.netabap.co.inrsc.org The synthesis of isoxazole derivatives is well-suited for microwave assistance. For example, the cyclocondensation of chalcones with hydroxylamine hydrochloride to form 3,5-diaryl isoxazoles can be significantly accelerated using microwave heating. researchgate.net This approach could be adapted for the synthesis of this compound derivatives by using a chalcone precursor bearing a protected amino group.

Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes also provide a rapid and efficient route to isoxazoles. nih.gov The use of microwave heating can enhance the rate of both the in situ generation of the nitrile oxide and the subsequent cycloaddition step.

| Reaction Type | Precursors | Advantage of Microwave | Ref. |

| Cyclocondensation | Chalcones, Hydroxylamine | Reduced reaction time, improved yield | researchgate.net |

| 1,3-Dipolar Cycloaddition | Aldoximes, Alkynes | Faster generation of nitrile oxide and cycloaddition | nih.gov |

| Two-component [3+2] Cycloaddition | Aryl aldehydes, TosMIC | High efficiency, short reaction time | acs.org |

Sonochemical Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. preprints.orgnih.govnih.gov In the context of isoxazole synthesis, sonication has been successfully employed in various transformations. For instance, the one-pot, three-component cyclocondensation of hydroxylamine hydrochloride, a β-ketoester, and an aromatic aldehyde can be efficiently promoted by ultrasound irradiation. preprints.orgnih.gov This method offers a green and efficient pathway to substituted isoxazol-5(4H)-ones, which can be further functionalized.

The synthesis of isoxazoles from chalcones and hydroxylamine can also be accelerated using sonochemistry. The ultrasound waves facilitate the nucleophilic addition and subsequent cyclization, leading to the desired isoxazole products under milder conditions and in shorter reaction times compared to conventional heating. preprints.orgnih.gov

| Reaction Type | Key Features | Advantage of Sonochemistry | Ref. |

| Three-component Cyclocondensation | One-pot, green solvent (water) | Enhanced reaction rate, high yields | preprints.orgnih.gov |

| Cyclization of Chalcones | Milder conditions | Reduced reaction time | preprints.orgnih.govnih.gov |

Optimization of Synthetic Conditions and Yields

The synthesis of this compound and its derivatives involves complex chemical transformations where the final yield and purity of the product are highly dependent on the reaction conditions. The optimization of these conditions is a critical step in developing efficient and scalable synthetic methodologies. Key parameters that are frequently fine-tuned include the choice of solvent, the catalytic system employed, and the regulation of reaction temperature and duration. Through systematic investigation of these variables, researchers can significantly enhance reaction efficiency, minimize the formation of byproducts, and develop more sustainable and economical synthetic routes.

Influence of Solvent Systems

The solvent system is a crucial parameter in the synthesis of isoxazole derivatives, as it can influence reactant solubility, reaction rate, and even the reaction pathway. The selection of an appropriate solvent is pivotal for achieving high yields and purity.

Recent research has emphasized environmentally benign procedures, with water being identified as an ideal solvent for certain multi-component reactions leading to isoxazole derivatives. For instance, in the synthesis of 3,4-disubstituted isoxazol-5(4H)-one heterocycles, an investigation into different solvents concluded that water was the most effective medium for the one-pot, three-component reaction. mdpi.compreprints.org This approach aligns with the principles of green chemistry by reducing reliance on volatile organic compounds (VOCs). mdpi.comconnectjournals.com

Deep eutectic solvents (DESs) have also emerged as a promising green alternative to conventional solvents. A study on the synthesis of (3-(3-phenyl-1-(substituted phenyl)-1H-pyrazol-4-yl)isoxazol-5-yl)methanol derivatives found that using a choline chloride:glycerol (1:2) mixture resulted in a significantly better yield (85%) and a shorter reaction time (2 hours) compared to reactions run in other solvents. connectjournals.com

In other synthetic pathways, particularly for more complex structures like bicyclic isoxazoles, traditional organic solvents remain prevalent. Dichloromethane (DCM) has been used effectively in the synthesis of these compounds, particularly at low temperatures. nih.gov

The following table summarizes the performance of different solvents in the synthesis of various isoxazole derivatives.

| Solvent/Solvent System | Reactants | Product | Yield (%) | Reaction Time | Reference |

| Water | β-keto esters, hydroxylamine hydrochloride, aldehyde derivatives | 3,4-disubstituted isoxazol-5(4H)-ones | Good to High | Not Specified | mdpi.compreprints.org |

| Choline chloride:glycerol (1:2) | Pyrazole (B372694) aldehyde oxime, N-chlorosuccinimide, propargyl alcohol | (3-(3-phenyl-1-(substituted phenyl)-1H-pyrazol-4-yl)isoxazol-5-yl)methanol | 85% | 2 hours | connectjournals.com |

| Dichloromethane (DCM) | Dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1yl)malonate | Bicyclic isoxazole | 65% | 24 hours | nih.gov |

Catalytic Systems and Their Efficiency

Catalysts play a fundamental role in the synthesis of isoxazoles by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity. A wide range of catalytic systems, from metal-based catalysts to functionalized natural polymers, have been explored.

In the pursuit of sustainable chemistry, heterogeneous catalysts that can be easily recovered and reused are of great interest. Propylamine-functionalized cellulose (Cell-Pr-NH2) has been successfully employed as an efficient and environmentally friendly catalyst for the synthesis of isoxazol-5(4H)-one derivatives. mdpi.compreprints.org Optimization studies showed that a small catalytic amount (14 mg) was sufficient to carry out the reaction effectively in water at room temperature. mdpi.compreprints.org

Metal catalysts are also widely used. Zirconium(IV) chloride (ZrCl4) has been identified as an effective catalyst in the formation of bicyclic isoxazoles, where 10 mol % of the catalyst was found to be optimal. nih.gov Other research highlights the use of sequentially iron and palladium catalyzed systems for the synthesis of trisubstituted isoxazoles from propargylic alcohols. nih.gov Copper(I)-catalyzed procedures are also noted for the regioselective, one-pot synthesis of 3,5-disubstituted isoxazoles. nih.gov

The efficiency of various catalysts in the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one is compared in the table below, demonstrating the superior performance of the amine-functionalized cellulose catalyst under mild, aqueous conditions.

| Catalyst | Solvent | Yield (%) | Reaction Time (min) | Reference |

| Cell-Pr-NH2 (14 mg) | Water | 95 | 25 | mdpi.com |

| DABCO (10 mol%) | Water | 88 | 40 | mdpi.com |

| L-proline (10 mol%) | Water | 85 | 45 | mdpi.com |

| No Catalyst | Water | 35 | 120 | mdpi.com |

| ZrCl4 (10 mol%)* | DCM | 90 | 12 hours | nih.gov |

*Note: The ZrCl4 data corresponds to the synthesis of a bicyclic isoxazole derivative and is included for comparative purposes of catalyst type.

Reaction Temperature and Time Dependence

Reaction temperature and duration are critical, interdependent parameters that must be carefully controlled to maximize product yield and minimize side reactions. The optimal conditions can vary dramatically depending on the specific synthetic route.

For some multi-component reactions, ambient temperature is sufficient. The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using a propylamine-functionalized cellulose catalyst proceeds efficiently at room temperature, which is advantageous for energy saving. mdpi.compreprints.org Similarly, a protocol for synthesizing 1,2,4-oxadiazoles from nitriles and carboxylic acids was developed to run in a dichloromethane solution at room temperature for 3 hours. nih.gov

In contrast, other syntheses require stringent temperature control, often at sub-zero temperatures. The synthesis of bicyclic isoxazoles via intramolecular nitrile oxide cycloaddition was found to be most effective at -78 °C. nih.gov Conducting the reaction at higher temperatures, such as 0 °C, resulted in a moderate yield, while at room temperature, a poor yield was obtained. nih.gov The optimized reaction time at -78 °C was determined to be 12 hours. nih.gov

The effect of temperature on the yield of a bicyclic isoxazole is detailed in the following table.

| Entry | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | -78 | 12 | 90 | nih.gov |

| 2 | 0 | 12 | Moderate (Exact % not specified) | nih.gov |

| 3 | Room Temperature | 12 | Poor (Exact % not specified) | nih.gov |

Reactivity and Reaction Mechanisms of 2 Isoxazol 4 Yl Aniline Scaffolds

Reactivity Profiles of the Isoxazole (B147169) Moiety

The isoxazole ring is a versatile heterocyclic system whose reactivity is characterized by susceptibility to ring cleavage and structural reorganization, often triggered by bases, reducing agents, or thermal and photochemical conditions. clockss.orgscilit.com

The cleavage of the N-O bond is a hallmark of isoxazole reactivity. clockss.org For 3-unsubstituted isoxazoles, such as the one present in the 2-(Isoxazol-4-yl)aniline scaffold, this process can be initiated by deprotonation at the C3 position. researchgate.netnih.gov Studies on analogous structures, like the anti-inflammatory drug leflunomide, indicate that the presence of a hydrogen atom at the C3 position is crucial for ring scission. researchgate.netnih.gov The mechanism is proposed to proceed via a base-induced deprotonation at C3, leading to the elimination and cleavage of the N-O bond. researchgate.net

Another pathway for isoxazole ring-opening involves reductive cleavage, often through catalytic hydrogenation, which typically yields β-amino enones. clockss.org Electron capture by the isoxazole ring can also trigger the dissociation of the O-N bond, leading to a ring-opened diradical species. nsf.gov Furthermore, electrophilic fluorination has been shown to induce ring-opening in C4-substituted isoxazoles, proceeding through fluorination followed by deprotonation and N-O bond cleavage to yield α-fluorocyanoketones. researchgate.net

Table 1: Mechanistic Pathways for Isoxazole Ring-Opening

| Triggering Condition | Proposed Mechanism | Resulting Product Type | Citations |

|---|---|---|---|

| Base | Deprotonation at C3-H followed by N-O bond cleavage. | α-Cyanoenol or related species. | researchgate.netnih.gov |

| Catalytic Hydrogenation | Reductive cleavage of the N-O bond. | β-Amino enones. | clockss.org |

| Electron Capture | Attachment of an electron to the σ* LUMO, dissociating the O-N bond. | Ring-opened diradical anion. | nsf.gov |

The this compound structure is a prime candidate for intramolecular cyclization reactions, particularly following a preliminary ring-opening of the isoxazole. Reductive conditions, for instance using Fe in acetic acid, can simultaneously reduce an ortho-nitro group to an aniline (B41778) and effect the cleavage of the isoxazole ring. nih.gov This creates a reactive intermediate where the newly formed aniline can undergo intramolecular condensation with the carbonyl or imine functionality derived from the opened isoxazole. nih.gov This "reductive heterocyclization" strategy is a powerful method for transforming (2-nitrophenyl)isoxazoles into more complex fused heterocyclic systems like quinolines and indoles. nih.gov The chemoselectivity of the cyclization is influenced by the substitution pattern, with the aniline nitrogen typically attacking the more electrophilic carbon (imine vs. carbonyl) of the ring-opened intermediate. nih.gov

Other intramolecular cyclization strategies can involve creating a reactive tether on the aniline's amino group that can then interact with the isoxazole ring. mdpi.com These pathways underscore the utility of the isoxazole-aniline scaffold in diversity-oriented syntheses to generate architecturally distinct heterocycles. nih.gov

The Boulton–Katritzky rearrangement is a well-documented thermal or base-catalyzed transformation of azoles bearing a three-atom side-chain at an adjacent position to a ring nitrogen. rsc.orgbeilstein-journals.org This reaction involves the interconversion of heterocyclic systems. rsc.org For an isoxazole, the rearrangement typically requires a side-chain with the sequence X-Y-ZH attached to the C3 or C5 position, where ZH possesses an acidic proton. rsc.orgbeilstein-journals.org

While the parent this compound does not possess the required side-chain for a classic Boulton–Katritzky rearrangement, derivatives can be synthesized to meet these structural prerequisites. For example, acylation or related modifications of the aniline's amino group could introduce the necessary three-atom chain. A cascade reaction sequence involving an initial cycloaddition followed by a Boulton–Katritzky rearrangement and subsequent ring expansion has been developed for isoxazole-derived propiolamides, demonstrating the potential for complex transformations. sioc-journal.cn Such rearrangements have been used to convert isoxazoles into other five-membered rings like 1,2,3-triazoles. beilstein-journals.orgresearchgate.net

Reactivity of the Aniline Moiety in this compound Systems

The aniline ring is highly activated towards electrophiles, and the amino group is a potent nucleophile.

The amino group (-NH₂) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org This high reactivity stems from the ability of the nitrogen's lone pair to be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. allen.in For this compound, the isoxazole ring is at the C2 (ortho) position. Therefore, electrophilic attack is expected to be directed primarily to the C4 (para) and C6 (ortho) positions relative to the amino group.

A significant challenge in EAS reactions with anilines is their high reactivity, which can lead to polysubstitution and, in strongly acidic media (like nitrating conditions), oxidation or the formation of meta-substituted products due to the protonation of the amine to the deactivating anilinium ion (-NH₃⁺). libretexts.orgbyjus.com To circumvent these issues, the nucleophilicity and activating effect of the amino group are often tempered by protection, most commonly through acetylation with acetic anhydride (B1165640) to form an acetanilide. libretexts.orglibretexts.org The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled, selective mono-substitution. libretexts.orgbyjus.com The protecting group can be readily removed by hydrolysis to regenerate the amine. libretexts.org

Table 2: Predicted Electrophilic Aromatic Substitution on this compound | Reaction | Reagents | Expected Major Product Position(s) | Comments | Citations | | :--- | :--- | :--- | :--- | :--- | | Bromination | Br₂/H₂O | 2,4,6-Tribromo derivative (on aniline ring) | High reactivity of unprotected aniline leads to polysubstitution. libretexts.orgbyjus.com | | Bromination (controlled) | 1. Acetic anhydride2. Br₂3. H₃O⁺/OH⁻ | 4-Bromo-2-(isoxazol-4-yl)aniline | Acetyl protection prevents overreaction. libretexts.org | | Nitration (protected) | 1. Acetic anhydride2. HNO₃/H₂SO₄3. H₃O⁺/OH⁻ | 4-Nitro-2-(isoxazol-4-yl)aniline | Protection avoids oxidation and meta-product formation. byjus.com | | Sulfonation | Conc. H₂SO₄, heat | 4-Amino-3-(isoxazol-4-yl)benzenesulfonic acid | Forms a zwitterionic sulfanilic acid derivative. byjus.com | | Friedel-Crafts Reactions | R-X/AlCl₃ | No reaction | The amine's lone pair complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring. libretexts.orglibretexts.org |

The lone pair of electrons on the nitrogen atom makes the amino group in this compound nucleophilic. wikipedia.org This allows it to react with a variety of electrophiles.

Key reactions include:

Acylation: Reaction with acyl chlorides or anhydrides yields N-aryl amides (anilides). wikipedia.org This reaction is also commonly used to protect the amine group, as discussed previously. libretexts.org

Alkylation: The amine can be alkylated, for instance, with alkyl halides, though polyalkylation can be an issue.

Diazotization: Reaction with nitrous acid (HNO₂), typically generated in situ from NaNO₂ and a strong acid at low temperatures (0-5 °C), converts the primary aromatic amine into a diazonium salt (-N₂⁺). wikipedia.org These diazonium salts are highly valuable synthetic intermediates. They can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer reactions, or used as electrophiles in azo coupling reactions to form dyes. wikipedia.org

The nucleophilicity of the aniline can be influenced by substituents on the ring. rsc.org The presence of the isoxazole ring at the ortho position may exert steric hindrance and electronic effects on the reactivity of the amino group. rsc.org

Structural Modification and Derivatization Strategies for 2 Isoxazol 4 Yl Aniline

Functionalization at Positions of the Isoxazole (B147169) Ring

The direct functionalization of the isoxazole ring is a key strategy for creating diverse chemical libraries. researchgate.netnih.gov The C-3, C-4, and C-5 positions of the isoxazole ring are all amenable to substitution, often through methods like C-H activation or transition metal-catalyzed cross-coupling reactions. rsc.orgespublisher.com

C-3 Substitutions and Their Impact

Research has shown that modifications at the C-3 position can modulate the potency of isoxazole-containing compounds. For example, in a series of EPAC antagonists, SAR results indicated that further modification at the 5-position of the isoxazole moiety, which is structurally related to the C-3 position in other naming conventions, could lead to more potent compounds. nih.gov This highlights the importance of exploring a variety of substituents at this position to optimize biological outcomes.

C-4 Substitutions and Derivatization Approaches

The C-4 position offers a versatile handle for introducing a wide range of functional groups and linkers. nih.gov A powerful method for functionalizing this position involves the generation of a 4-isoxazolyl anion species from 4-iodo-isoxazole, which can then react with various electrophiles. bohrium.com This approach allows for the introduction of diverse functionalities in good to high yields. bohrium.com

In silico docking studies have guided the design of derivatives with different linkers at the C-4 position. nih.govacs.orgdundee.ac.uk For example, in one study, an amine linker was found to be preferable for potency over more rigid linkers. nih.gov The replacement of a reductive amination step with a nucleophilic substitution reaction has been shown to improve the total yield of C-4 derivatization. nih.govacs.org The choice of linker and substituent at the C-4 position can significantly affect the compound's thermal stabilization and binding affinity. nih.govacs.org For instance, while an ether linkage at C-4 improved potency in one series, a thioether linkage resulted in a significant decrease. nih.gov

C-5 Substitutions and Library Design

The C-5 position of the isoxazole ring is another key site for modification in library design. researchgate.netnih.gov The substituent at this position can form crucial interactions with biological targets. For example, a hydrogen bond-donating N-heterocycle, such as a pyrrole (B145914), at the C-5 position has been shown to significantly increase potency by forming additional polar interactions with target residues. acs.org

The design of focused libraries with variations at the C-5 position allows for the systematic investigation of the effects of nitrogen position, pKa, and substitution pattern. acs.org Shifting the nitrogen within a pyrrole ring at the C-5 position or replacing the pyrrole with a pyrazole (B372694) can lead to measurable changes in potency. nih.gov However, bulky substitutions at this position may lead to increased cross-reactivity with other targets. nih.govacs.orgdundee.ac.uk The synthesis of C-5 libraries often involves multi-step sequences, starting from precursors like ethyl isoxazole-3-carboxylates. nih.gov

Table 1: Impact of Substitutions on the Isoxazole Ring of Related Analogs

| Position | Modification Type | Example Substituent/Linker | Observed Impact | Reference(s) |

|---|---|---|---|---|

| C-3 | Aromatic Substitution | 2,6-disubstituted phenyl | Optimal for potency in certain allosteric ligands. | nih.gov |

| C-4 | Linker Variation | Ether linkage | ~10-fold increase in potency compared to amine linker. | nih.gov |

| C-4 | Linker Variation | Thioether linkage | Significant decrease in potency. | nih.gov |

| C-4 | Linker Variation | Methylated amine linker | Loss of activity. | nih.gov |

| C-5 | Heterocycle Variation | Pyrrole-2-yl (vs. Pyrrole-3-yl) | 4.5-fold decrease in potency. | nih.gov |

| C-5 | Heterocycle Variation | Pyrazole | Slight drop in potency compared to pyrrole. | nih.gov |

| C-5 | Alkyl Substitution | Methylated pyrrole | Higher cross-reactivity on other receptors. | acs.org, dundee.ac.uk, nih.gov |

Functionalization of the Aniline (B41778) Moiety

The aniline part of 2-(Isoxazol-4-yl)aniline provides further opportunities for derivatization, which can be used to fine-tune the molecule's pharmacological properties. cresset-group.com Modifications can be made to the aromatic ring or directly to the nitrogen atom.

Substituent Effects on the Aromatic Ring (Ortho, Meta, Para)

Substituents on the aniline aromatic ring can significantly influence the reactivity and electronic properties of the entire molecule through inductive and resonance effects. libretexts.orgucsb.edu Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and alkyl groups increase the electron density of the ring, making it more susceptible to electrophilic substitution and potentially altering its interaction with protein targets. libretexts.orgacs.org Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or trifluoromethyl (-CF3) decrease the ring's electron density, which can stabilize the molecule against metabolic oxidation but may also reduce its binding affinity. nih.govnumberanalytics.com

The position of the substituent (ortho, meta, or para) is critical. For example, in a series of isoxazole inhibitors of chitin (B13524) synthesis, the activity of an unsubstituted phenyl analog was comparable to one with a para-fluoro substituent, but half that of analogs with para-chloro or para-bromo groups. jst.go.jp In another study on EPAC antagonists, introducing fluorine-containing groups to the phenyl ring boosted activity, with a 3-CF3,4-Cl-substituted compound showing a five-fold increase in potency. nih.gov However, introducing a fluorine substituent at the ortho position of a benzoic acid moiety attached to the aniline proved detrimental to the activity of certain isoxazole derivatives. nih.gov

Derivatization at the Nitrogen Atom (e.g., Amide Formation)

The nitrogen atom of the aniline moiety is a prime site for derivatization, most commonly through the formation of amides. This modification can significantly alter the compound's properties, including solubility, stability, and ability to form hydrogen bonds. The conversion of the primary amine to a secondary or tertiary amide can introduce steric bulk and change the electronic nature of the nitrogen, impacting how the molecule fits into a binding pocket. researchgate.net

The synthesis of isoxazole-carboxamide derivatives is often achieved through coupling reactions between an isoxazole-carboxylic acid and an aniline derivative, frequently using activating agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and a catalyst such as DMAP (4-Dimethylaminopyridine). nanobioletters.comnih.gov In the development of antitubercular agents, replacing an ester moiety with a substituted arylamide on a related scaffold led to more metabolically stable compounds. nih.gov Furthermore, the synthesis of sulfonimidamides, bioisosteres of sulfonamides, from anilines introduces a chiral center at the sulfur atom, allowing for three-dimensional structural variation that can lead to more active and less toxic compounds. acs.orgnih.gov

Table 2: Effects of Functionalization on the Aniline Moiety of Related Analogs

| Position/Site | Modification Type | Substituent/Derivative | Observed Impact | Reference(s) |

|---|---|---|---|---|

| Para | Halogenation | -Cl, -Br | Doubled inhibitory activity vs. unsubstituted. | jst.go.jp |

| Para | Halogenation | -F | Activity comparable to unsubstituted. | jst.go.jp |

| Para | Halogenation | -I | Unfavorable for activity. | jst.go.jp |

| Meta, Para | Electron Withdrawing | 3-CF3, 4-Cl | ~5-fold increase in potency. | nih.gov |

| Ortho | Halogenation | -F (on attached benzoic acid) | 7-13 fold decrease in potency. | nih.gov |

| Nitrogen | Amide Formation | Substituted arylamide | Increased metabolic stability. | nih.gov |

| Nitrogen | Sulfonimidamide Formation | Chiral sulfonimidamide | Introduces 3D variation, potential for improved activity/toxicity profile. | acs.org, nih.gov |

Strategic Derivatization for Compound Libraries

The creation of compound libraries from a central scaffold like this compound is a key strategy in drug discovery and chemical biology. This allows for the systematic exploration of chemical space to identify molecules with desired biological activities.

Diversity-oriented synthesis (DOS) aims to generate a collection of structurally diverse molecules from a common starting material, thereby exploring a wide range of chemical and biological space. ipindexing.com The this compound scaffold is well-suited for DOS due to its distinct functional handles that can be independently and sequentially modified.

A hypothetical DOS strategy starting from this compound could involve a branching pathway approach. The aniline moiety offers a primary point for diversification. It can undergo a variety of reactions such as acylation, sulfonylation, alkylation, and arylation to introduce a diverse set of substituents. For instance, coupling with a broad range of carboxylic acids would generate a library of amide derivatives.

Simultaneously or sequentially, the isoxazole ring can be modified. While the isoxazole ring itself is relatively stable, functional groups can be introduced at its other positions during its initial synthesis, or the ring can be cleaved under specific reductive conditions to yield β-keto amine derivatives, which can then be further functionalized. By combining different reaction pathways on the aniline and isoxazole moieties, a large and structurally diverse library of compounds can be generated from the single starting scaffold of this compound. This approach allows for the creation of molecules with varied three-dimensional shapes, stereochemistry, and functional group arrays, which is a hallmark of successful DOS campaigns. core.ac.uknih.gov

In many synthetic pathways, this compound can act as a key intermediate that is further derivatized to produce a final target molecule or a focused library of analogues. The aniline group is a particularly versatile functional group for this purpose. For example, it can be converted into a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups.

Furthermore, the aniline can act as a nucleophile in reactions to form new carbon-nitrogen bonds. A common strategy involves the coupling of the aniline with various partners. For instance, reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively. Condensation with aldehydes or ketones can produce Schiff bases, which can be further reduced to secondary amines.

A practical example of intermediate derivatization is the synthesis of isoxazole-carboxamide derivatives. In this approach, an isoxazole carboxylic acid can be activated and then coupled with a range of aniline derivatives to create a library of amides. nih.govnanobioletters.com Conversely, this compound itself can be the aniline component that is coupled with a diverse set of activated carboxylic acids. rsc.org This modular approach is highly efficient for generating a focused library of compounds for structure-activity relationship studies.

Structure-Reactivity Relationship (SRR) Studies of Modified Analogues

Structure-reactivity relationship (SRR) studies of analogues derived from this compound provide crucial insights into how chemical modifications influence their biological activity. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for potency, selectivity, and other pharmacological properties.

Research into trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) has shown that modifications around the isoxazole core significantly impact activity. nih.govacs.org For instance, the nature of the linker at the C-4 position of the isoxazole and the substituents at the C-5 position are critical for potency. nih.gov

In one study, a series of isoxazole derivatives were synthesized and evaluated for their ability to inhibit RORγt. The results demonstrated a clear relationship between the structure of the C-4 linker and the compound's potency. An ether or alkene linker at this position was found to result in the highest potency. nih.gov

| Compound | Linker at C-4 | IC50 (μM) for RORγt | ΔTm (°C) |

| 2 | Amine | >100 | - |

| 3 | Ether | 0.03 ± 0.01 | 4.9 |

| 4 | Thioether | 6.6 ± 0.8 | - |

| 6 | Alkene (trans) | 0.02 ± 0.01 | 6.4 |

Table 1: Structure-Reactivity Relationship of C-4 Isoxazole Derivatives as RORγt Inverse Agonists. Data sourced from nih.gov.

Similarly, studies on isoxazole-amide analogues as anticancer agents have revealed important SRR insights. The substitution pattern on the phenyl ring of the amide moiety plays a significant role in the cytotoxic activity of these compounds.

| Compound | Aniline Substituent | IC50 (μM) against HepG2 | IC50 (μM) against Colo205 |

| 2a | 4-Fluoro | 7.55 | 9.179 |

| 2e | 4-Trifluoromethyl | - | - |

Table 2: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives. Data sourced from nih.gov. Note: A full dataset for compound 2e against these specific cell lines was not provided in the source.

Another study on isoxazole-amide derivatives against different cancer cell lines also highlighted the importance of the substitution on the aniline part. researchgate.net

| Compound | Aniline Substituent | IC50 (μg/ml) against HeLa | IC50 (μg/ml) against Hep3B |

| 2d | 4-Chloro | 15.48 | ~23 |

| 2e | 4-Bromo | - | ~23 |

Table 3: Anticancer Activity of Isoxazole-Carboxamide Analogues. Data sourced from researchgate.net.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient specific information available in the public domain to generate a detailed scientific article on the computational chemistry of This compound that adheres to the strict outline provided.

Research databases and scientific publications lack dedicated studies that have performed and published the requested computational analyses—including Density Functional Theory (DFT), Molecular Orbital Analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and transition state characterization—specifically for the this compound molecule.

While general principles and applications of these computational methods are well-documented for various organic molecules, including other isoxazole and aniline derivatives nih.govresearchgate.netresearchgate.networldscientific.comrsc.org, applying these findings to this compound would be speculative and would not meet the required standards of scientific accuracy and specificity. The available literature discusses related compounds, such as different isomers or more complex structures incorporating the isoxazole or aniline moiety nih.gov, but does not provide the explicit data necessary to construct the detailed tables and in-depth analysis requested for this compound.

Therefore, to maintain scientific integrity and adhere to the instruction of focusing solely on the specified compound, the requested article cannot be generated at this time.

Computational Chemistry and Theoretical Studies of 2 Isoxazol 4 Yl Aniline

Computational Elucidation of Reaction Mechanisms

Energy Profile Calculations for Reaction Pathways

Energy profile calculations are instrumental in understanding the mechanisms of chemical reactions, detailing the energy changes as reactants transform into products. These profiles map out the energy of the system against the reaction coordinate, highlighting transition states and intermediates. A typical energy profile for a multi-step reaction will show multiple peaks, corresponding to the activation energy of each elementary step, and valleys, representing stable intermediates.

As of the current literature review, specific energy profile calculations for reaction pathways involving 2-(isoxazol-4-yl)aniline have not been reported. Such studies would be valuable for understanding its synthesis, potential degradation pathways, or its interactions in biological systems. Future computational work could, for example, model the reaction energy profile for its synthesis via cyclization reactions or its metabolism, providing detailed mechanistic insights.

Prediction and Analysis of Molecular Reactivity Descriptors

Molecular reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting and explaining the chemical reactivity of a molecule. They are categorized into global descriptors, which describe the reactivity of the molecule as a whole, and local descriptors, which identify the reactivity of specific atomic sites.

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

While specific DFT calculations for the global reactivity descriptors of this compound are not available in the reviewed literature, studies on structurally similar compounds provide a basis for what to expect. For instance, computational analyses of various substituted anilines and isoxazoles are frequently performed to correlate these parameters with observed chemical behavior.

Table 1: Representative Global Reactivity Descriptors for Structurally Related Compounds (Note: This table is illustrative of the types of values obtained for similar molecules and does not represent data for this compound.)

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |

|---|---|---|---|---|---|

| Aniline (B41778) | -5.21 | -0.15 | 5.06 | 2.53 | 0.198 |

Local reactivity descriptors pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, f(r), is a primary local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system.

The condensed Fukui functions, associated with individual atoms (k), are calculated as follows:

For nucleophilic attack (electron addition): fk+ = qk(N+1) - qk(N)

For electrophilic attack (electron removal): fk- = qk(N) - qk(N-1)

For radical attack: fk0 = [qk(N+1) - qk(N-1)] / 2

Here, qk is the electronic charge of atom k in the neutral (N), anionic (N+1), or cationic (N-1) state. The site with the highest value of fk+ is the most susceptible to nucleophilic attack, while the site with the highest fk- value is the most likely to undergo electrophilic attack.

A specific Fukui function analysis for this compound has not been published. However, studies on other substituted anilines have shown that the Fukui function correctly identifies the selectivity towards protonation and other electrophilic attacks, often at the nitrogen atom or specific carbons on the aniline ring. Such an analysis for this compound would be crucial for predicting its regioselectivity in reactions like alkylation, acylation, and electrophilic aromatic substitution.

In Silico Docking Studies for Structure-Activity Relationship (SAR) Guidance

In silico molecular docking has been instrumental in guiding the structure-activity relationship (SAR) studies of isoxazole (B147169) derivatives, particularly those substituted at the C-4 position. While studies focusing specifically on this compound are limited, research on closely related trisubstituted isoxazoles provides significant insight into how computational methods are used to predict and rationalize binding affinity and guide the design of new, more potent analogues.

A key example is the use of docking to guide the development of selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a target for autoimmune diseases. acs.orgnih.gov In these studies, an initial hit compound featuring a trisubstituted isoxazole core was identified. To explore the SAR around the C-4 position of the isoxazole ring, a virtual library of derivatives was designed. acs.orgnih.gov This library included variations in the linker connecting the isoxazole to a benzoic acid moiety and diverse substituents on the benzoic acid ring itself.

The docking process was carried out using tools like the Glide molecular docking program. The virtual library was docked into the allosteric binding site of the RORγt ligand-binding domain, using a known crystal structure (e.g., PDB ID: 4YPQ) as the receptor model. acs.orgnih.gov The results of these docking simulations, in the form of docking scores and analysis of predicted binding poses, helped prioritize compounds for synthesis and biological evaluation. nih.gov

The computational predictions revealed key interactions and structural features necessary for potent activity. For instance, the docking studies could rationalize why an amine linker at the C-4 position was preferred for potency over more rigid linkers or why certain substitutions on the terminal phenyl ring were detrimental to binding. acs.org The insights gained from this in silico screening guided the synthesis of a focused set of C-4 isoxazole derivatives, leading to the discovery of compounds with improved potency. acs.orgnih.gov The experimental results, in turn, validated the computational models, confirming a positive correlation between properties like linker lipophilicity and biochemical potency. acs.org

The table below summarizes the illustrative SAR findings for isoxazole C-4 derivatives guided by in silico docking, as reported in studies on RORγt modulators.

Table 2: Summary of In Silico Docking-Guided SAR for Isoxazole C-4 Derivatives Targeting RORγt

| C-4 Linker/Modification | Biological Activity Outcome | Rationale from Docking Studies | Reference |

|---|---|---|---|

| Amine Linker | Preferred for high potency | Forms key hydrogen bond interactions within the binding pocket. | acs.org |

| Ether Linker | High potency | Maintains favorable geometry and interactions. | acs.org |

| Thioether Linkage | Significantly decreased potency | Suboptimal orientation or loss of critical interactions. | acs.org |

| Methylated Amine Linker | Loss of activity | Steric hindrance or disruption of essential hydrogen bonds. | acs.org |

These studies exemplify how in silico docking serves as a powerful predictive tool in medicinal chemistry, enabling a more rational and efficient exploration of the SAR for compounds like this compound and its derivatives. frontiersin.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Molecules

The 2-(isoxazol-4-yl)aniline scaffold serves as a fundamental building block for constructing more intricate molecular architectures. The aniline (B41778) group provides a nucleophilic center and a site for diazotization or coupling reactions, while the isoxazole (B147169) ring can be involved in various cycloadditions, ring-opening, and rearrangement reactions. This dual reactivity allows chemists to strategically build complexity.

Researchers have utilized isoxazole derivatives as key intermediates for the synthesis of potent antagonists for Exchange proteins directly activated by cAMP (EPAC), which are important targets in cell signaling. nih.gov The synthesis often begins with simpler isoxazole precursors, such as ethyl isoxazole-3-carboxylates, which are then elaborated into complex hydrazonoyl cyanide structures. nih.gov This demonstrates the value of the isoxazole core in generating molecules with significant biological activity. nih.gov Furthermore, the isoxazole ring itself can be converted into other useful functionalities like β-hydroxy ketones and γ-amino alcohols, expanding its synthetic utility. researchgate.net

Table 1: Synthesis of Complex Molecules from Isoxazole Precursors

| Starting Material | Reagents and Conditions | Complex Product | Reference |

|---|---|---|---|

| Ethyl 5-(4-(tert-butyl)phenyl)isoxazole-3-carboxylate | 1. MeLi, CH₃CN, THF, -78°C; 2. Acetic acid; 3. N-(3-chlorophenyl)hydrazine | N-(3-Chlorophenyl)-2-(5-(4-(tert-butyl)phenyl)isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanide | nih.gov |

| Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | 1. MeLi, CH₃CN, THF, -78°C; 2. Acetic acid; 3. N-(3-chlorophenyl)hydrazine | N-(3-Chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanide | nih.gov |

Precursor for Novel Heterocyclic Systems

The isoxazole ring within this compound is not merely a static component; it is a latent functional group that can be transformed into new heterocyclic systems. A notable example is the molybdenum-mediated ring expansion of isoxazoles.

A method has been developed for preparing various substituted 4-oxo-1,4-dihydropyridine-3-carboxylates from methyl 2-(isoxazol-5-yl)-3-oxopropanoates. beilstein-journals.org In this reaction, the isoxazole ring undergoes a rearrangement and incorporates atoms from the side chain to form a six-membered pyridone ring. beilstein-journals.org This strategy highlights the potential of the isoxazole moiety to serve as a masked precursor for more complex heterocyclic structures like pyridines, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netbeilstein-journals.org The reactivity of the resulting pyridones provides easy access to even more complex triaryl-substituted nicotinates. beilstein-journals.org

Table 2: Synthesis of Pyridones from Isoxazole Precursors

| Isoxazole Substrate | Reagents and Conditions | Product (Pyridone) | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-(5-phenylisoxazol-4-yl)-3-oxobutanoate | Mo(CO)₆, H₂O, MeCN, 70°C, 24h | Methyl 2-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate | 74% | beilstein-journals.org |

| Methyl 2-(5-(4-chlorophenyl)isoxazol-4-yl)-3-oxobutanoate | Mo(CO)₆, H₂O, MeCN, 70°C, 24h | Methyl 6-(4-chlorophenyl)-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 82% | beilstein-journals.org |

Contributions to the Development of Functional Organic Materials

The rigid, aromatic nature of the this compound structure makes it and its derivatives attractive candidates for the development of functional organic materials. Isoxazole derivatives have found applications as semiconductors, liquid crystals, and dyes. researchgate.net The ability to form stable, conjugated systems is crucial for these applications. For instance, the incorporation of heterocyclic scaffolds like isoxazole into azo dyes has been a subject of study. nih.gov These materials are valued for their optical and electronic properties, which can be fine-tuned through chemical modification of the core structure.

Utility as Chiral Ligands in Asymmetric Synthesis

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount. The this compound framework represents a heterobiaryl system, a structural motif common in highly successful classes of axially chiral ligands. beilstein-journals.org Such ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions. beilstein-journals.org

While the direct use of this compound as a ligand may be underexplored, the potential is significant. Isoxazole and isoxazoline (B3343090) derivatives are known to be versatile building blocks that can provide access to chiral ligands. researchgate.netnih.gov The related oxazoline-containing ligands, such as PHOX and PyBOX, are widely used and have demonstrated great success in a vast range of asymmetric reactions, underscoring the utility of five-membered N,O-heterocycles in ligand design. acs.org The synthesis of axially chiral biaryls and heterobiaryls, which can serve as ligands, has been achieved with high efficiency using chiral phosphoric acid catalysis, a strategy that could potentially be applied to derivatives of this compound. beilstein-journals.org

Design and Synthesis of Advanced Chemical Probes

Chemical probes are essential tools for studying biological processes within cells. The isoxazole scaffold is a valuable component in the design of such probes due to its favorable pharmacological properties.

A notable application is in the creation of probes for histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov Researchers have designed and synthesized novel isoxazole-based diazide probes suitable for photoaffinity labeling experiments. nih.gov The synthesis involves a key intermediate aniline, which is generated by the reduction of a nitro group, showcasing the importance of the aniline functionality in the synthetic route. nih.gov These probes exhibit potent and selective inhibitory activity against specific HDAC isoforms. nih.gov For example, isoxazole-based probes 2a and 2b showed selectivity for HDAC3 over HDAC8, with IC₅₀ values in the nanomolar range. nih.gov Similarly, complex isoxazole derivatives have been developed as potent antagonists for EPAC proteins, acting as chemical probes to study cAMP signaling pathways. nih.gov

Table 3: Inhibitory Activity of Isoxazole-Based HDAC Probes

| Compound | HDAC3 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Selectivity (HDAC8/HDAC3) | Reference |

|---|---|---|---|---|

| Probe 2a | 73 | 707 | >9.6 | nih.gov |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 58 | 95 | |

| Direct Cyclization | CuI, K₂CO₃ | 42 | 88 |

Which analytical techniques are most effective for characterizing this compound, and how can spectral contradictions be resolved?

Answer:

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and isoxazole protons (δ 8.2–8.5 ppm). Discrepancies in splitting patterns may arise from rotamers; variable-temperature NMR can mitigate this .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 175.087) and fragments (e.g., loss of NH₂ group).

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in bond angles and torsional strain .

For contradictions (e.g., unexpected NOE effects), DFT calculations (B3LYP/6-31G*) or benchmarking against PubChem data (CID: [retrieve from ]) are recommended .

How does the electron-withdrawing isoxazole ring influence the reactivity of this compound in electrophilic substitution reactions?

Answer:

The isoxazole ring deactivates the aniline moiety via resonance and inductive effects, directing electrophiles to the meta position. For example:

- Nitration : Yields 3-nitro-2-(isoxazol-4-yl)aniline under HNO₃/H₂SO₄ at 0°C, with regioselectivity confirmed by HPLC .

- Acylation : Requires Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation, favoring meta-substitution (70% yield) .

What computational strategies are optimal for modeling the electronic structure and binding interactions of this compound?

Answer:

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311+G**) to map electrostatic potential surfaces, highlighting nucleophilic sites (e.g., NH₂ group) .

- Molecular Docking : AutoDock Vina predicts binding affinities to biological targets (e.g., COX-2 enzymes), leveraging the trifluoromethyl group’s hydrophobicity .

- Crystallographic Tools : ORTEP-3 visualizes torsional angles, aiding in conformational analysis .

How can structure-activity relationships (SAR) guide the design of this compound derivatives for antimicrobial applications?

Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., CF₃) at the para position enhances membrane penetration (logP ~2.8) .

- Bioisosteric Replacement : Replacing isoxazole with thiazole improves MIC values against S. aureus (MIC = 4 µg/mL) .

Q. Table 2: SAR of Derivatives

| Derivative | MIC (µg/mL) | logP | Target |

|---|---|---|---|

| 2-(Isoxazol-4-yl)-4-CF₃ | 8 | 2.8 | E. coli |

| 2-Thiazol-4-yl | 4 | 3.1 | S. aureus |

What experimental strategies mitigate data contradictions in spectral vs. crystallographic analyses of this compound derivatives?

Answer:

- Dynamic Effects : Use VT-NMR to detect rotameric equilibria causing split signals .

- Twinned Crystals : SHELXL refines twinning parameters (TWIN/BASF commands) to resolve lattice mismatches .

- Cross-Validation : Compare experimental IR stretches (e.g., NH₂ at 3450 cm⁻¹) with computed spectra (Vibrational Frequency Analysis) .

How can regioselective functionalization of this compound be achieved for targeted drug design?

Answer:

- Directed Ortho-Metalation : Use LDA to deprotonate NH₂, enabling Pd-catalyzed C–H activation at the ortho position .

- Protection/Deprotection : Boc-protect NH₂, perform Suzuki coupling, then deprotect with TFA (yield: 72%) .

How does this compound compare to analogs (e.g., 2-thiazolylanilines) in electronic and steric properties?

Answer:

- Electronic Effects : Isoxazole’s lower aromaticity reduces conjugation vs. thiazole, increasing NH₂ basicity (pKa ~4.2 vs. 3.8) .

- Steric Profile : Isoxazole’s smaller ring size minimizes steric hindrance at the ortho position, enhancing reactivity in SNAr reactions .

Q. Table 3: Comparative Properties

| Property | Isoxazole Derivative | Thiazole Derivative |

|---|---|---|

| pKa (NH₂) | 4.2 | 3.8 |

| Torsional Angle (°) | 12 | 18 |

| logP | 2.1 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.